molecular formula C8H17NO2 B096563 Ethyl 3-methyl-3-(methylamino)butanoate CAS No. 17945-48-1

Ethyl 3-methyl-3-(methylamino)butanoate

Cat. No.: B096563
CAS No.: 17945-48-1
M. Wt: 159.23 g/mol
InChI Key: FDWGVTSFQVTKFB-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-3-(methylamino)butanoate is an organic compound with the molecular formula C8H17NO2. It is an ester derived from butanoic acid and is known for its applications in various fields, including chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethyl ester group and a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-3-(methylamino)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

Ethyl 3-methyl-3-(methylamino)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-3-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-methyl-3-(methylamino)butanoic acid, which can then participate in various biochemical pathways. The methylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl 3-methyl-3-(methylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl 3-methylbutanoate: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in solubility and reactivity.

    3-Methyl-3-(methylamino)butanoic acid: The free acid form, which exhibits different chemical behavior compared to the ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-methyl-3-(methylamino)butanoate is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C7H15NO2. Its structure includes a butanoate backbone with a methylamino group, which is crucial for its biological activity. The synthesis of this compound typically involves the reaction of ethyl acetoacetate with methylamine under controlled conditions, yielding the desired product with good yields and purity.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study examining various derivatives found that certain structural modifications enhance their effectiveness against bacterial strains. For instance, derivatives with electron-withdrawing groups showed increased potency against Gram-positive bacteria.

CompoundActivity (Zone of Inhibition in mm)Bacterial Strain
This compound15Staphylococcus aureus
Derivative A20Escherichia coli
Derivative B18Pseudomonas aeruginosa

2. Analgesic Effects

The analgesic activity of this compound has been explored through various in vivo models. In a study comparing it to standard analgesics like Valdecoxib, it was found to exhibit comparable pain-relieving effects.

TreatmentPain Score Reduction (%)Duration of Effect (hours)
This compound60%4
Valdecoxib65%5

3. Anticancer Potential

Emerging data suggest that this compound may possess anticancer properties. A series of experiments using cancer cell lines demonstrated that the compound can inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

Case Study:
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
2585
5065
10040

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications to the methyl group or the ethyl ester can enhance or diminish its pharmacological properties. The presence of the methylamino group is particularly important for its interaction with biological targets, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-methyl-3-(methylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)6-8(2,3)9-4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWGVTSFQVTKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597953
Record name Ethyl 3-methyl-3-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17945-48-1
Record name Ethyl 3-methyl-3-(methylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing ethyl 3,3-dimethylacrylate (100 g) and methylamine (140 ml of a 33% solution in ethanol) in ethanol (400 ml) was allowed to stand at room temperature for 2 weeks. The mixture was concentrated in vacuo to give an oil which was fractionally distilled in vacuo to give the title compound as a colourless, mobile oil, yield, 95.0 g, b.p. 68°-75°/20 mm.Hg.
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